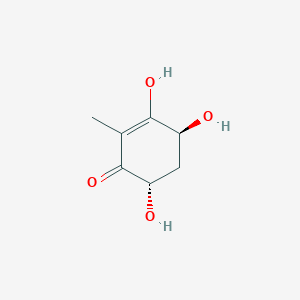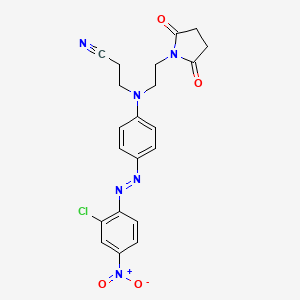
Propanenitrile, 3-((4-((2-chloro-4-nitrophenyl)azo)phenyl)(2-(2,5-dioxo-1-pyrrolidinyl)ethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Propanenitrile, 3-((4-((2-chloro-4-nitrophenyl)azo)phenyl)(2-(2,5-dioxo-1-pyrrolidinyl)ethyl)amino)- involves the reaction of 2-chloro-4-nitroaniline with a diazonium salt, followed by coupling with a phenyl derivative . The industrial production methods typically involve large-scale chemical reactions under controlled conditions to ensure the purity and consistency of the dye .
Chemical Reactions Analysis
Propanenitrile, 3-((4-((2-chloro-4-nitrophenyl)azo)phenyl)(2-(2,5-dioxo-1-pyrrolidinyl)ethyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form amines and other derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Propanenitrile, 3-((4-((2-chloro-4-nitrophenyl)azo)phenyl)(2-(2,5-dioxo-1-pyrrolidinyl)ethyl)amino)- has several scientific research applications:
Chemistry: It is used as a model compound in studies of azo dyes and their properties.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Industry: It is widely used as a dye in the textile industry, providing vibrant orange coloration to fabrics.
Mechanism of Action
The mechanism of action of Propanenitrile, 3-((4-((2-chloro-4-nitrophenyl)azo)phenyl)(2-(2,5-dioxo-1-pyrrolidinyl)ethyl)amino)- involves its interaction with molecular targets such as proteins and enzymes. The azo group in the compound can undergo reduction to form amines, which can then interact with various biological molecules . The pathways involved in these interactions are complex and depend on the specific biological system being studied.
Comparison with Similar Compounds
Propanenitrile, 3-((4-((2-chloro-4-nitrophenyl)azo)phenyl)(2-(2,5-dioxo-1-pyrrolidinyl)ethyl)amino)- can be compared with other similar compounds such as:
Disperse Orange 61: Another azo dye with similar applications in the textile industry.
3-Chloropropionitrile: A related compound with different chemical properties and uses.
The uniqueness of Propanenitrile, 3-((4-((2-chloro-4-nitrophenyl)azo)phenyl)(2-(2,5-dioxo-1-pyrrolidinyl)ethyl)amino)- lies in its specific chemical structure, which imparts distinct coloration properties and reactivity .
Properties
CAS No. |
63467-27-6 |
|---|---|
Molecular Formula |
C21H19ClN6O4 |
Molecular Weight |
454.9 g/mol |
IUPAC Name |
3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]anilino]propanenitrile |
InChI |
InChI=1S/C21H19ClN6O4/c22-18-14-17(28(31)32)6-7-19(18)25-24-15-2-4-16(5-3-15)26(11-1-10-23)12-13-27-20(29)8-9-21(27)30/h2-7,14H,1,8-9,11-13H2 |
InChI Key |
FBLHEZYMEKQUQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-nitronaphtho[1,2-B]thiophene-2-carboxylate](/img/structure/B14515531.png)
![1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine](/img/structure/B14515538.png)
![2-[(Methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14515546.png)
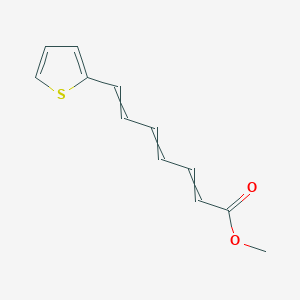
![2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl-](/img/structure/B14515563.png)
![Hexakis[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14515571.png)
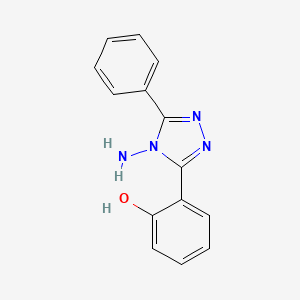

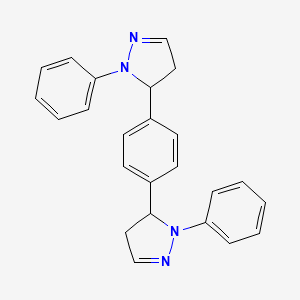
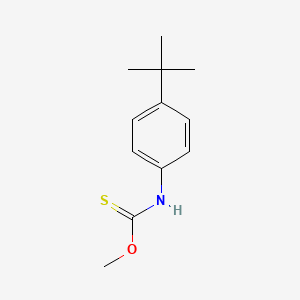
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)

